molecular formula C5H4ClNOS B6235632 1-(4-chloro-1,2-thiazol-5-yl)ethan-1-one CAS No. 1783562-48-0

1-(4-chloro-1,2-thiazol-5-yl)ethan-1-one

Cat. No. B6235632
CAS RN: 1783562-48-0
M. Wt: 161.6
InChI Key:
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Description

1-(4-Chloro-1,2-thiazol-5-yl)ethan-1-one, also known as 4-chloro-1-ethanethio-1,2-thiazole, is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and one sulfur atom. It is a colorless to pale yellow liquid with a pungent odor. It is a versatile organic building block and has been extensively used in the synthesis of a variety of compounds.

Scientific Research Applications

1-(4-Chloro-1,2-thiazol-5-yl)ethan-1-one has been widely used in scientific research as a building block for the synthesis of a variety of compounds. It has been used in the synthesis of biologically active compounds such as antifungal agents, antibiotics, and antiviral agents. It has also been used in the synthesis of heterocyclic compounds, such as thiazole and thiophene derivatives, as well as in the synthesis of other organic compounds.

Mechanism of Action

1-(4-Chloro-1,2-thiazol-5-yl)ethan-1-one plays an important role in the synthesis of a variety of compounds. It acts as a nucleophilic reagent in the formation of heterocyclic compounds. It can also act as a catalyst in the formation of other organic compounds.
Biochemical and Physiological Effects
1-(4-Chloro-1,2-thiazol-5-yl)ethan-1-one has been widely used in the synthesis of a variety of compounds with potential biological activities. It has been used in the synthesis of compounds with antifungal, antibiotic, and antiviral activities. It has also been used in the synthesis of compounds with anti-inflammatory, anti-cancer, and anti-tumor activities.

Advantages and Limitations for Lab Experiments

The use of 1-(4-chloro-1,2-thiazol-5-yl)ethan-1-one in laboratory experiments has several advantages. It is a versatile building block that can be used in the synthesis of a variety of compounds. It is relatively inexpensive and can be easily synthesized in the laboratory. However, it also has some limitations. Its reaction with other compounds can be difficult to control, and it can be toxic if inhaled or ingested.

Future Directions

1-(4-Chloro-1,2-thiazol-5-yl)ethan-1-one has a wide range of applications in scientific research and has the potential to be used in the synthesis of a variety of compounds with potential biological activities. In the future, research could focus on the use of this compound in the synthesis of compounds with improved biological activities, such as improved antifungal, antibiotic, and antiviral agents. Research could also focus on the use of this compound in the synthesis of compounds with improved anti-inflammatory, anti-cancer, and anti-tumor activities. Additionally, research could focus on the development of new synthetic methods for the synthesis of this compound.

Synthesis Methods

The synthesis of 1-(4-chloro-1,2-thiazol-5-yl)ethan-1-one can be achieved by a two-step process. In the first step, 4-chlorobenzaldehyde is reacted with thiourea in the presence of a base, such as potassium carbonate, to form 4-chloro-1,2-thiazol-5-yl ethanethioate. In the second step, the ethanethioate is hydrolyzed with aqueous acid to yield the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chloro-1,2-thiazol-5-yl)ethan-1-one involves the reaction of 4-chloro-1,2-thiazole-5-carboxylic acid with ethyl chloroformate to form 4-chloro-1,2-thiazol-5-yl ethyl carbonate, which is then hydrolyzed to form 1-(4-chloro-1,2-thiazol-5-yl)ethan-1-one.", "Starting Materials": [ "4-chloro-1,2-thiazole-5-carboxylic acid", "ethyl chloroformate", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 4-chloro-1,2-thiazole-5-carboxylic acid is reacted with ethyl chloroformate in the presence of a base such as sodium hydroxide and water to form 4-chloro-1,2-thiazol-5-yl ethyl carbonate.", "Step 2: The resulting 4-chloro-1,2-thiazol-5-yl ethyl carbonate is then hydrolyzed with a base such as sodium hydroxide to form 1-(4-chloro-1,2-thiazol-5-yl)ethan-1-one.", "Step 3: The product is then extracted with ethyl acetate and purified by recrystallization or column chromatography." ] }

CAS RN

1783562-48-0

Molecular Formula

C5H4ClNOS

Molecular Weight

161.6

Purity

94

Origin of Product

United States

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